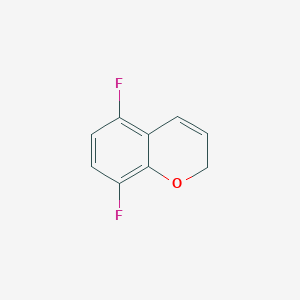

5,8-Difluoro-2H-chromene

描述

Structure

3D Structure

属性

IUPAC Name |

5,8-difluoro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVFHSARMKZJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(C=CC(=C2O1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626053 | |

| Record name | 5,8-Difluoro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457628-37-4 | |

| Record name | 5,8-Difluoro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The 2h Chromene Scaffold: a Cornerstone in Heterocyclic Chemistry

The 2H-chromene, or 2H-1-benzopyran, is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a 2H-pyran ring. researchgate.netresearchgate.net This structural motif is not merely a synthetic curiosity but is found at the core of numerous natural products and biologically active molecules. researchgate.netacs.org The inherent reactivity and structural rigidity of the 2H-chromene scaffold make it a versatile building block in organic synthesis.

Derivatives of 2H-chromene have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netorientjchem.org This broad biological profile has cemented the 2H-chromene framework as a key element in medicinal chemistry, driving extensive research into the synthesis and functionalization of this important heterocycle. smolecule.comacs.org The ability to introduce various substituents onto the chromene ring allows for the fine-tuning of its biological and physical properties, making it an attractive target for drug discovery programs. researchgate.netnih.gov

Fluorination: a Powerful Tool in Organic and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design and materials science. nih.gov Fluorine, being the most electronegative element, imparts unique properties to a molecule that are often beneficial for its biological function. The substitution of hydrogen with fluorine can significantly alter a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.gov

One of the key advantages of fluorination is the potential to block metabolically labile sites on a drug molecule, thereby increasing its half-life in the body. Furthermore, the strong carbon-fluorine bond can enhance the thermal and chemical stability of a compound. In terms of biological interactions, the presence of fluorine can modulate the acidity or basicity of nearby functional groups and influence the molecule's conformation, which can lead to enhanced binding to biological targets. nih.gov These profound effects have made fluorinated compounds a mainstay in the pharmaceutical industry.

The Research Focus on 5,8 Difluoro 2h Chromene

Historical Context of 2H-Chromene Synthesis

The foundational methods for constructing the 2H-chromene ring system have paved the way for more advanced and efficient strategies. These classical approaches, while sometimes limited in scope and efficiency, remain relevant in certain synthetic contexts.

Classical Methodologies (e.g., Iwai and Ide Method)

One of the earliest and most recognized methods for 2H-chromene synthesis was reported by Iwai and Ide. acs.org This method involves the thermal cyclization of aryl propargyl ethers. text2fa.ir The reaction proceeds via a beilstein-journals.orgbeilstein-journals.org-Claisen rearrangement. acs.org Despite its utility in providing access to the basic 2H-chromene skeleton from readily available phenols in two steps, this method often suffers from drawbacks such as the need for high temperatures, tedious workup procedures, and the generation of significant waste, which can lead to poor yields due to polymerization of the starting material. acs.org

A significantly improved synthesis of this compound using the principle of the Iwai and Ide method was developed by employing silicone oil as the reaction solvent. This modification addressed the issues of tedious workup and waste production associated with conventional methods. The use of silicone oil facilitated a much cleaner reaction, allowing for the large-scale synthesis of this key intermediate. acs.orgresearchgate.net

Contemporary Catalytic Approaches to 2H-Chromene Synthesis

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer greater efficiency, milder reaction conditions, and broader substrate scope. msu.edu The synthesis of 2H-chromenes has significantly benefited from the development of various metal-catalyzed reaction systems. beilstein-journals.orgmsu.eduacs.org

Metal-Catalyzed Reaction Systems

Transition metal catalysis has emerged as a powerful tool for the construction of the 2H-chromene ring. researchgate.net Catalysts based on cobalt, gold, and iron have proven particularly effective, each offering unique advantages in terms of reactivity and selectivity.

Cobalt-catalyzed reactions provide a novel and efficient route to 2H-chromenes. One prominent method involves a metallo-radical approach. nih.gov In this process, cobalt(II) complexes of porphyrins catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes. msu.eduuva.nl The reaction proceeds through the formation of a cobalt(III)-carbene radical intermediate, which then undergoes radical addition to the alkyne. nih.gov A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group leads to the formation of an o-quinone methide intermediate, which then undergoes an endo-cyclic, sigmatropic ring-closing reaction to yield the final 2H-chromene product. nih.govuva.nl This method is notable for its broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on both reaction partners. msu.edunih.gov

Another innovative cobalt-catalyzed approach involves the [5+1] annulation of 2-vinylphenols with allenes. acs.orgacs.org This reaction, catalyzed by a cobalt(III) species, proceeds via a phenolic OH-assisted C-H activation of the vinyl group, followed by allene (B1206475) insertion and an unusual intramolecular regioselective phenoxide addition to form the six-membered chromene ring. acs.orgresearchgate.net This represents the first instance of allenes being utilized as a one-carbon coupling partner in cobalt-catalyzed C-H activation reactions. acs.orgacs.org

| Cobalt Catalyst | Reactants | Key Features | Reference |

| [CoII(porphyrin)] | Salicyl-N-tosylhydrazones, Terminal alkynes | Metallo-radical mechanism, Broad substrate scope | msu.edunih.gov |

| Cobalt(III) complex | 2-Vinylphenols, Allenes | [5+1] Annulation, C-H activation | acs.orgacs.org |

Gold catalysts have been extensively used for the synthesis of 2H-chromenes from aryl propargyl ethers through hydroarylation reactions. text2fa.irbeilstein-journals.org Gold(I) complexes, in particular, have shown high efficiency in catalyzing the cycloisomerization of these substrates. beilstein-journals.org The choice of the gold catalyst and the counter-anion can significantly influence the reaction's efficiency. For instance, using a gold(I) complex with an IPr ligand and a bis(trifluoromethanesulfonyl)imidate (NTf₂) counteranion has been shown to create a very active catalyst for this transformation. beilstein-journals.org

These gold-catalyzed reactions are versatile, accommodating a wide range of functional groups on the aromatic ring, including both electron-rich and electron-deficient substituents. uva.nl While electron-deficient arenes may react more slowly, excellent yields can still be achieved by increasing the catalyst loading and reaction temperature. uva.nl An elegant example is the synthesis of 4-unsubstituted-3-iodo-2H-chromenes via a gold-catalyzed iodine-shift hydroarylation of 1-(3-iodoprop-2-ynyloxy)benzenes. text2fa.ir Furthermore, a one-pot process combining an Overman rearrangement with a gold(I)-catalyzed cycloisomerization has been developed for the synthesis of allylic amide functionalized 2H-chromenes. acs.org

| Gold Catalyst | Reactants | Key Features | Reference |

| Ph₃PAuNTf₂ | Propargyl aryl ethers | Good to high yields, Tolerates various functional groups | uva.nl |

| IPrAuNTf₂ | Aryl (3-iodoprop-2-yn-1-yl) ethers | Synthesis of 3-iodo-2H-chromenes, Migratory cycloisomerization | text2fa.irbeilstein-journals.org |

| Gold(I) chloride/Silver(I) hexafluoroantimonate | Allylic trichloroacetimidates | One-pot Overman rearrangement/cycloisomerization | acs.org |

Iron, being an abundant and environmentally benign metal, offers a cost-effective and sustainable alternative for the synthesis of 2H-chromenes. acs.orgresearchgate.net An iron-catalyzed intramolecular alkyne-aldehyde metathesis of alkynyl ethers of salicylaldehyde (B1680747) derivatives provides an atom-economical route to functionalized 2H-chromenes. acs.orgnih.gov This method is compatible with a variety of functional groups, such as methoxy, fluoro, chloro, and bromo groups, and typically proceeds under mild reaction conditions. acs.orgresearchgate.netnih.gov The reaction is often catalyzed by simple iron salts like anhydrous FeCl₃. acs.org

In addition to metathesis reactions, iron(III) salts can also catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes to generate more complex tetrahydrochromeno heterocycles. acs.orgnih.gov This process can occur as a homodimerization or in the presence of an electron-rich dienophile. acs.org Mechanistic studies suggest that the reaction proceeds through a hydride shift and an ortho-quinone methide cycloaddition pathway. acs.orgnih.gov

| Iron Catalyst | Reactants | Key Features | Reference |

| FeCl₃ | Alkynyl ethers of salicylaldehyde | Intramolecular alkyne-aldehyde metathesis, Atom-economical | acs.orgresearchgate.netnih.gov |

| FeCl₃·6H₂O | 2H-Chromenes | Tandem rearrangement/hetero-Diels-Alder, Dimerization | acs.orgnih.gov |

Metal-Free Catalysis and Organocatalysis

The development of metal-free and organocatalytic synthetic routes aligns with the principles of sustainable chemistry, often providing milder reaction conditions and avoiding contamination of products with toxic transition metals. researchgate.netmdpi.com

Brønsted acids are effective catalysts for various transformations leading to 2H-chromenes. A notable example is the formal [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols, which yields polysubstituted 2H-chromenes in good to excellent yields under mild, metal-free conditions. acs.org Another strategy involves the p-TsOH-promoted cascade cyclization of 2-propynolphenols to produce 4-tosyloxy-2H-chromenes, where p-TsOH acts as both a promoter and the sulfonate source. researchgate.net

Co-catalyst systems combining boronic acids and Brønsted acids have been developed to accelerate the condensation of phenols with α,β-unsaturated carbonyls, enabling the use of both catalysts in small quantities. researchgate.net Furthermore, Brønsted acid-derived metal-organic frameworks (MOFs), such as UiO-66, have been employed as heterogeneous catalysts for the homodimerization of 2H-chromenes, proceeding through a tandem rearrangement/hetero-Diels–Alder reaction sequence. rsc.org

Simple organic molecules, particularly amines, have emerged as powerful organocatalysts for the synthesis of chromene derivatives. nih.gov Diethylamine (B46881), an inexpensive and commercially available secondary amine, has proven to be a remarkably efficient catalyst for the synthesis of 2-amino-4H-chromenes. academie-sciences.fracademie-sciences.fr

This is typically achieved through a pseudo three-component or multicomponent condensation between a salicylaldehyde and active methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate. academie-sciences.fracademie-sciences.frresearchgate.net The reactions often proceed at ambient temperature and can be highly diastereoselective. academie-sciences.fr The protocol is valued for its operational simplicity, often avoiding the need for conventional work-up and purification procedures, making it a "near-ideal synthesis." academie-sciences.fr The catalytic efficacy of diethylamine is attributed to its role in facilitating Knoevenagel condensation, aldol (B89426) condensation, and Michael addition steps within the reaction cascade. nih.gov Other simple amines, such as cyclohexylamine, have also been successfully used as organocatalysts for similar transformations under solvent-free conditions. arkat-usa.org

Multicomponent Reaction (MCR) Strategies for 2H-Chromenes

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single operation to construct complex molecules. nih.govtandfonline.com This strategy is highly valued for its atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse compounds. academie-sciences.fracademie-sciences.fr

Numerous MCRs have been designed for the synthesis of functionalized 2H- and 4H-chromenes. A common and effective MCR involves the condensation of a salicylaldehyde, an active methylene nitrile (like malononitrile), and a third component which can be a phenol (B47542), a 1,3-dicarbonyl compound, or another nucleophile. academie-sciences.fracademie-sciences.fr For example, a sodium acetate-catalyzed three-component reaction of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in ethanol (B145695) provides a fast and efficient route to novel 4-pyrano-substituted 2-amino-4H-chromenes in high yields (86–96%). academie-sciences.fr

Organocatalysts are frequently employed in these MCRs. L-proline has been used to catalyze the one-pot reaction of salicylaldehydes, alkynes (such as propiolates), and alcohols to build diverse and functionalized 2H-chromenes. researchgate.net Diethylamine is also a prominent catalyst in MCRs for producing 2-amino-4H-chromene scaffolds. academie-sciences.fr More complex, fused heterocyclic systems can also be accessed via MCRs. A three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed to assemble chromeno[4,3-b]pyrrol-4(1H)-ones through a sequential MCR and intramolecular Michael cyclization. nih.govacs.org

Table 2: Selected Multicomponent Reaction Strategies for Chromene Synthesis

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Sodium Acetate | Salicylaldehydes, Malononitrile, 4-Hydroxy-6-methyl-2H-pyran-2-one | 4-Pyrano-substituted 2-amino-4H-chromenes | Fast (30 min), efficient (86-96% yields), one-pot. | academie-sciences.fr |

| L-Proline | Salicylaldehydes, Alkynes, Alcohols | Functionalized 2H-chromenes | Green, efficient one-pot process. | researchgate.net |

| Diethylamine | Salicylaldehyde, Ethyl cyanoacetate, Malononitrile | 2-Amino-4H-chromenes | Ambient temperature, diastereoselective, simple work-up. | academie-sciences.fracademie-sciences.fr |

| None (Sequential) | 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | Chromeno[4,3-b]pyrrol-4(1H)-ones | Forms complex fused heterocyclic systems. | nih.govacs.org |

Green Chemistry Principles in 2H-Chromene Synthesis

Adherence to the principles of green chemistry is a driving force in modern synthetic chemistry, aiming to reduce waste, minimize environmental impact, and enhance resource efficiency. rsc.orgresearchgate.net In the context of 2H-chromene synthesis, this involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave or ultrasound irradiation. researchgate.netbenthamscience.com

A significant advancement in the green synthesis of This compound involves using silicone oil as the reaction solvent. researchgate.netacs.org This method was developed to overcome the poor yields and significant waste generated by conventional high-temperature methods, which often lead to polymerization of the substrate. acs.org The use of silicone oil facilitates a much cleaner reaction, simplifies the post-reaction workup, and allows for the recycling of the solvent, making the large-scale synthesis of this key intermediate more environmentally friendly and efficient. researchgate.netacs.org

Other green strategies include:

Catalyst- and Solvent-Choice: The use of water or water-ethanol mixtures as solvents is a common green approach. rsc.org Pyridine-2-carboxylic acid has been demonstrated as a sustainable, recyclable, dual acid-base catalyst for the one-pot multicomponent synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives in a water-EtOH mixture, achieving high atom economy and a low E-factor. rsc.org Similarly, disodium (B8443419) ethyl (phenyl) amino phosphate (B84403) represents a non-toxic, reusable, phosphate-based organic salt catalyst for chromene preparation. researchgate.net

Energy-Efficient Methods: Ultrasound irradiation (sonochemistry) has been employed for the multigram synthesis of N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide, providing an efficient process under green conditions. benthamscience.com Microwave-assisted synthesis, often catalyst-free or using minimal catalyst, can dramatically reduce reaction times and improve yields. nih.govresearchgate.net

Metal-Free Approaches: Developing transition-metal-free protocols, such as the organocatalytic and Brønsted acid-catalyzed methods discussed previously, is a core tenet of green chemistry as it avoids the use of toxic and non-environmentally benign catalysts. mdpi.com

Solvent-Free and Microwave-Assisted Protocols

The principles of green chemistry have driven the adoption of solvent-free and microwave-assisted (MWI) synthesis for 2H-chromene derivatives. jmest.orgnih.gov These methods offer substantial advantages, including drastically reduced reaction times, higher yields, operational simplicity, and a significant reduction in hazardous solvent waste. jmest.orgnih.govfrontiersin.org

Microwave irradiation, in particular, has been shown to accelerate a variety of reactions leading to chromene scaffolds. yu.edu.jo For instance, the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes has been efficiently achieved under solvent-free conditions using either a conventional oven or a microwave oven. mdpi.com In a comparative study, microwave-assisted conditions were generally superior, providing the desired chromenes in yields of 66–92%, compared to 65–83% for conventional heating. mdpi.com Similarly, substituted 2H-chromenes have been prepared from β-amino acrylates and salicylaldehydes with high yields in ethanol under microwave irradiation at 100°C within 1-2 hours, demonstrating a rapid and eco-friendly route. frontiersin.org

Solvent-less phase-transfer catalysis (PTC) under microwave irradiation represents another effective strategy. The synthesis of 3-nitro-2H-chromene derivatives was successfully conducted by reacting substituted 2-hydroxy benzaldehydes with 2-nitroethanol (B1329411) on a solid support of anhydrous potassium carbonate with a catalytic amount of tetrabutylammonium (B224687) bromide (TBAB). yu.edu.jo This solvent-free PTC reaction under microwave conditions highlights the efficiency and green credentials of such protocols. yu.edu.jo

Interactive Table: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Product | Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-2-(trifluoromethyl)-2H-chromenes | MWI, Solvent-Free | L-proline/SiO₂ | 126 W | 66-92 | mdpi.com |

| 2-hydroxy-2-(trifluoromethyl)-2H-chromenes | Oven, Solvent-Free | L-proline/SiO₂ | 80 °C | 65-83 | mdpi.com |

| Substituted 2H-chromenes | MWI | None | Ethanol, 100 °C, 1-2 h | High | frontiersin.org |

| 3-Nitro-2H-chromenes | MWI, Solvent-Free | TBAB (PTC) | K₂CO₃ support | - | yu.edu.jo |

| Chromene Conjugates | MWI | - | DMF, AcOH, 120 °C, 8-10 min | Good | nih.gov |

| Chromene Conjugates | Conventional | - | DMF, AcOH, reflux, 4-7 h | Good | nih.gov |

Utilization of Sustainable Catalysts (e.g., Biogenic Nanoparticles, Magnetic Nanoparticles)

The quest for sustainability has led to the development of novel catalysts derived from renewable sources or designed for easy recovery and reuse. Biogenic and magnetic nanoparticles have emerged as highly effective catalysts for the synthesis of 2H-chromene and its derivatives, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Biogenic Nanoparticles: These catalysts are synthesized using biological entities like plants or fungi, which provide natural reducing and capping agents. researchgate.netnih.govmdpi.com For example, tin oxide nanoparticles (SnO₂ NPs) synthesized using aqueous sunflower leaf extract have been successfully employed as a catalyst for the microwave-assisted synthesis of novel 4H-chromene compounds. researchgate.net This eco-friendly approach leverages biomass to create effective catalytic materials. researchgate.net Similarly, silver nanoparticles (AgNp), known for their catalytic activity in organic transformations, have been used for the one-pot synthesis of 2-amino-4H-chromenes at room temperature in an aqueous medium. nanobioletters.com This method is noted for its operational simplicity and green approach. nanobioletters.com The concept of ecocatalysis further extends this principle by using biomass from phytoextraction processes as a source of metallic elements for creating catalysts used in 2H-chromene synthesis. nih.govresearchgate.net

Magnetic Nanoparticles: A significant challenge in catalysis is the separation and recovery of the catalyst from the reaction mixture. Magnetic nanoparticles (MNPs) offer an elegant solution, as they can be easily removed using an external magnet and reused over multiple cycles without a significant loss of activity. researchgate.netnih.gov Various functionalized MNPs have been designed for chromene synthesis. Silica-coated magnetite nanoparticles functionalized with a Cu(II)–mesalamine complex have been used for the green synthesis of highly substituted 4H-chromenes. nih.govacs.org Another approach involves amine-functionalized silica-supported magnetic nanoparticles. jst.go.jp L-aspartic acid-functionalized magnetic nanoparticles have also been developed as a reusable bifunctional acid-base catalyst for synthesizing benzo[b]pyran derivatives. nih.gov These catalysts are not only efficient but also stable and recyclable, making them highly attractive for industrial applications. jsynthchem.com

Interactive Table: Sustainable Catalysts in Chromene Synthesis

| Catalyst Type | Specific Catalyst | Application | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Biogenic | Tin Oxide NPs (from sunflower extract) | Synthesis of 4H-chromenes | Eco-friendly, microwave-assisted | researchgate.net |

| Biogenic | Silver NPs (AgNp) | Synthesis of 2-amino-4H-chromenes | Green, room temp, aqueous medium | nanobioletters.com |

| Biogenic | Ecocatalyst (from phytoextraction) | Synthesis of 2H-chromenes | Uses waste biomass, environmentally friendly | nih.govresearchgate.net |

| Magnetic | Fe₃O₄@SiO₂@...-Cu(II) MNPs | Synthesis of 4H-chromenes | Green, recoverable with magnet | nih.govacs.org |

| Magnetic | l-Aspartic acid-functionalized MNPs | Synthesis of benzo[b]pyrans | Recyclable (7+ times), mild conditions | nih.gov |

| Magnetic | Nano Cr(III)/Fe₃O₄@SiO₂ | Synthesis of chromene-2,4(3H)-diones | Reusable, solvent-free, high activity | jsynthchem.com |

Silicone Oil as an Innovative Reaction Medium for this compound Synthesis

In a significant advancement for the large-scale synthesis of This compound , silicone oil has been introduced as a novel and highly effective reaction solvent. researchgate.netacs.org This method was developed to overcome the drawbacks of traditional synthesis, which often involves tedious workups and the production of substantial environmental waste. acs.org

The use of silicone oil offers several distinct advantages. It has excellent thermal stability and heat transfer properties, and its high boiling point (around 300°C) is well above that of the desired product, This compound (boiling point ~220°C). acs.org This difference allows for the direct isolation of the product via distillation from the reaction mixture, completely eliminating the need for a conventional aqueous workup and solvent extraction. acs.org

In a reported procedure, the synthesis was conducted by heating the precursor, 1-allyloxy-2,5-difluorobenzene, in silicone oil at 195°C. acs.org The resulting This compound was distilled directly from the reaction vessel in high yield (71%) and purity (96%). acs.org A key benefit of this protocol is the ability to recycle the silicone oil for subsequent batches without any discernible loss in performance, making it a prime example of green chemistry in practice. acs.org This application is believed to be the first report of using silicone oil as a solvent for an organic reaction and is particularly well-suited for intramolecular reactions like the Claisen rearrangement/cyclization cascade that generates the chromene, as no byproducts are formed. researchgate.netacs.org

Mechanistic Investigations of 2H-Chromene Formation

Understanding the reaction mechanisms underlying the formation of the 2H-chromene scaffold is crucial for optimizing existing synthetic methods and designing new ones. The synthesis of these heterocycles can proceed through several distinct pathways, including those involving radical intermediates, pericyclic rearrangements, and various annulation or cyclization events.

Radical Mechanisms

Radical-based transformations have emerged as a powerful tool for constructing 2H-chromenes. A prominent example is the metalloradical approach, which utilizes cobalt(II) complexes of porphyrins as catalysts. nih.govresearchgate.netacs.org In this process, the reaction between a salicyl N-tosylhydrazone and a terminal alkyne is mediated by the cobalt catalyst. nih.govuva.nl The mechanism involves the formation of a cobalt(III)-carbene radical intermediate. uva.nlnih.gov This radical species then adds to the terminal alkyne to generate a salicyl-vinyl radical intermediate. nih.govnih.gov

The key step is a subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical. nih.govuva.nl This HAT event leads to the formation of an o-quinone methide intermediate, which spontaneously dissociates from the cobalt center. nih.govacs.org The final 2H-chromene product is then formed via an endo-cyclic, sigmatropic ring-closing reaction of this intermediate. nih.govnih.gov The proposed radical mechanism is strongly supported by evidence from EPR spectroscopy and radical-trapping experiments. nih.govuva.nl

Pericyclic Rearrangements (e.g., Claisen Rearrangement)

Pericyclic reactions, particularly the uva.nluva.nl-sigmatropic Claisen rearrangement, are a classic and widely employed strategy for synthesizing the 2H-chromene core. acs.orgcdnsciencepub.com The process typically begins with an aryl propargyl ether, which upon heating, undergoes a Claisen rearrangement to form an allenyl phenol intermediate. acs.org This is followed by a tautomerization and subsequent 6π-electrocyclization of the resulting o-quinone methide-type structure to yield the final 2H-chromene. rsc.org

This cascade of reactions can be highly efficient. For instance, a method for synthesizing 8-substituted 2H-chromenes features a cascade involving an aromatic Claisen rearrangement, the formation of an o-quinone methide, and a final 6π-electrocyclization. rsc.org Similarly, a divergent synthesis of polysubstituted 2H-chromenes was developed based on a cascade of a Claisen rearrangement followed by a Meinwald rearrangement and an oxidative 6π-electrocyclization. acs.org The versatility of this approach is demonstrated by its application in modular strategies for creating libraries of O-heterocycles, including 2H-chromenes, often combined with other reactions like ring-closing metathesis. nih.govresearchgate.net The reactivity of azafulvenium methides bearing internal dipolarophiles has also been explored, leading to 2H-chromene derivatives through a sequence of rearrangements. researchgate.netinfona.pl

Annulation and Cyclization Mechanisms

Annulation, the formation of a new ring onto a pre-existing one, and other cyclization strategies are fundamental to many 2H-chromene syntheses. These reactions often involve the formation of the heterocyclic ring through the strategic connection of open-chain precursors.

One notable strategy is the rhodium-catalyzed [5+1] annulation of alkenylphenols with allenes. nih.gov In this reaction, the allene acts as a one-carbon cycloaddition partner, leading to 2,2-disubstituted 2H-chromenes. nih.gov Another approach is a cobalt-catalyzed [5+1] annulation involving the C-H activation of a vinyl group in 2-vinylphenols, followed by allene insertion and intramolecular nucleophilic addition. acs.org

Metal-free approaches have also been developed, such as the [4+2] annulation of o-hydroxybenzyl alcohols with alkynyl thioethers, catalyzed by a strong Brønsted acid. nih.gov Cascade annulation reactions catalyzed by secondary amines have been used to react 2-O-propargylarylaldehydes with phenols, proceeding through an iminium ion formation, nucleophilic addition, and intramolecular annulation sequence. researchgate.net The intramolecular cyclization of phenyl propargyl ethers is another well-established electrophilic reaction that leads to the chromene ring. researchgate.net Furthermore, the synthesis of 2H- and 4H-chromenes can be achieved via an intramolecular Rauhut–Currier reaction, where the regioselectivity is controlled by the substituents on the starting material. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For derivatives of 2H-chromene, including the fluorinated analogue this compound, various NMR methods provide comprehensive insights into the atomic arrangement and connectivity.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of this compound, the chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the fluorine atoms and the oxygen heteroatom, as well as the aromatic ring currents. The coupling constants (J) between adjacent protons provide critical information about the dihedral angles and, consequently, the conformation of the dihydropyran ring.

While specific experimental data for this compound is not publicly available in extensive databases, a representative ¹H NMR data table for a 2H-chromene scaffold is presented below to illustrate the expected signals. The presence of fluorine atoms at positions 5 and 8 would lead to additional splitting (coupling) of the signals for the aromatic protons and potentially the protons on the heterocyclic ring, a phenomenon known as H-F coupling.

| Proton Assignment | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| H-2 | 4.5 - 5.0 | m | - |

| H-3 | 5.5 - 6.0 | dt | J(H3,H4), J(H3,H2) |

| H-4 | 6.2 - 6.8 | d | J(H4,H3) |

| H-6 | 6.5 - 7.0 | m | - |

| H-7 | 6.5 - 7.0 | m | - |

Note: This table represents typical values for the 2H-chromene core structure. Actual values for this compound would be influenced by the fluorine substituents and would exhibit additional H-F couplings.

Carbon-13 (¹³C) NMR Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization (sp², sp³) and its electronic environment. The carbon atoms directly bonded to the highly electronegative fluorine atoms (C-5 and C-8) are expected to show significant downfield shifts and will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), a characteristic feature in the ¹³C NMR spectra of organofluorine compounds.

A representative ¹³C NMR data table for the 2H-chromene skeleton is provided below. For this compound, the signals for C-5, C-6, C-7, C-8, and C-4a would show splitting due to C-F coupling over one or more bonds.

| Carbon Assignment | Typical Chemical Shift (ppm) |

| C-2 | 65 - 75 |

| C-3 | 120 - 130 |

| C-4 | 125 - 135 |

| C-4a | 120 - 125 |

| C-5 | 115 - 125 |

| C-6 | 120 - 130 |

| C-7 | 115 - 125 |

| C-8 | 150 - 155 |

| C-8a | 150 - 155 |

Note: This table represents typical values for the 2H-chromene core structure. The chemical shifts for this compound will be significantly affected by the fluorine atoms, and carbons C-5 and C-8 will exhibit large ¹JCF coupling constants.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the complete and unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between the protons on the dihydropyran ring (H-2, H-3, and H-4) and the couplings between the aromatic protons (H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is an essential tool for assigning the carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the protons on the heterocyclic ring to the carbons of the aromatic ring.

The collective data from these 2D NMR experiments provide a detailed and robust structural proof for the synthesized this compound.

| 2D NMR Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H couplings | H-2 ↔ H-3, H-3 ↔ H-4, H-6 ↔ H-7 |

| HSQC | Correlates directly bonded ¹H and ¹³C | H-2 ↔ C-2, H-3 ↔ C-3, H-4 ↔ C-4, H-6 ↔ C-6, H-7 ↔ C-7 |

| HMBC | Identifies long-range ¹H-¹³C couplings (2-3 bonds) | H-2 ↔ C-3, C-4; H-4 ↔ C-3, C-4a, C-5; H-6 ↔ C-5, C-7, C-8; H-7 ↔ C-5, C-6, C-8a |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR in the characterization of 2H-chromenes by identifying functional groups and conjugated systems.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the C-F bonds, the C=C bonds of the aromatic and alkene groups, the C-O-C ether linkage, and the C-H bonds. The presence of strong absorption bands in the region of 1000-1300 cm⁻¹ would be indicative of the C-F stretching vibrations.

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkene C-H | Stretch | 3010 - 3095 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alkene C=C | Stretch | 1620 - 1680 |

| Aryl Ether C-O | Asymmetric Stretch | 1200 - 1275 |

| Aryl Ether C-O | Symmetric Stretch | 1020 - 1075 |

| C-F | Stretch | 1000 - 1300 |

Note: This table provides general ranges. The precise wavenumbers for this compound would be specific to its unique structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No published UV-Vis spectroscopic data specifically for this compound was found. While UV-Vis has been used to characterize other chromene derivatives, these findings are not directly applicable to the parent compound . uni-frankfurt.de

Mass Spectrometry Techniques (e.g., LC-MS)

Detailed mass spectrometry or Liquid Chromatography-Mass Spectrometry (LC-MS) data for this compound is not available in the reviewed literature. LC-MS has been employed in studies of related P2Y6R antagonists containing a difluoro-2H-chromene core, but the reported data corresponds to more complex molecular structures. nih.govnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis

There is no available X-ray Diffraction (XRD) data for this compound. XRD has been utilized to study the crystalline structure of catalysts for chromene synthesis or other halogenated chromene derivatives, but not for this compound itself. dntb.gov.ua

Electron Microscopy for Morphological and Nanocatalyst Characterization

Electron microscopy techniques are documented in the context of chromene synthesis; however, they have been applied to characterize the morphology of nanocatalysts used in the reactions rather than the this compound product. dntb.gov.ua

High-Resolution Transmission Electron Microscopy (HR-TEM)

No HR-TEM analysis data for this compound has been published. This technique has been applied to study the catalysts involved in the synthesis of chromene derivatives. dntb.gov.uascispace.com

Scanning Electron Microscopy (SEM/FE-SEM)

SEM analysis has been used to examine the morphology of catalysts in chromene-related syntheses, but no such data exists for this compound. dntb.gov.ua

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX has been employed to determine the elemental composition of catalysts used to produce chromenes, but there is no published EDX data for this compound. dntb.gov.ua

Specialized Techniques for Reaction Monitoring and Mechanistic Insights

In the investigation of complex chemical transformations involving 2H-chromene systems, particularly fluorinated derivatives like this compound, advanced spectroscopic methods are indispensable for elucidating reaction mechanisms and monitoring transient species. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and X-ray Absorption Spectroscopy (XAS) provide unique insights into the electronic and structural dynamics that govern these reactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the direct detection and characterization of paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. farmaceut.orguni-leipzig.de This makes it an invaluable tool for studying reaction mechanisms that proceed via radical intermediates. The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field rather than nuclear spins. farmaceut.org

The synthesis of the 2H-chromene scaffold can involve radical pathways, and EPR spectroscopy has been instrumental in confirming such mechanisms. For instance, the cobalt(II)-catalyzed synthesis of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes is proposed to proceed through a radical mechanism. acs.org In this process, cobalt(III)-carbene radicals are generated, which then participate in a cascade of radical addition and hydrogen atom transfer (HAT) steps. acs.orgresearchgate.net

EPR spectroscopy, in conjunction with radical-trapping experiments using agents like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), provides compelling evidence for the presence of these transient radical intermediates. acs.orgresearchgate.net While specific EPR spectra for radicals derived directly from this compound are not extensively documented in the literature, the data from related 2H-chromene syntheses confirm the utility of this technique. The detection of a signal corresponding to a TEMPO adduct, for example, substantiates the formation of a carbon-centered radical during the reaction. rsc.org

By analyzing the EPR spectra, researchers can gain detailed information about the structure and environment of the radical species. The g-factor, hyperfine coupling constants, and line shape of the EPR signal are characteristic of a particular radical. For fluorinated organic radicals, the hyperfine coupling to the ¹⁹F nucleus (which has a nuclear spin I = 1/2) provides crucial structural information. rsc.org

In the context of this compound, any radical intermediate formed would exhibit hyperfine interactions with the fluorine atoms, in addition to protons and other magnetic nuclei. The magnitude of the fluorine hyperfine coupling would be sensitive to the spatial relationship between the unpaired electron and the fluorine nuclei, offering a precise probe of the radical's geometry. rsc.org

The table below summarizes typical parameters obtained from EPR spectroscopy that are crucial for identifying and characterizing radical intermediates in organic reactions.

| EPR Parameter | Information Provided | Typical Range for Organic Radicals |

| g-factor | Electronic structure and identity of the radical. | 2.002 - 2.004 |

| Hyperfine Coupling Constant (a) | Interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁹F, ¹³C, ¹⁴N). Provides information on the distribution of the unpaired electron density and the identity of neighboring atoms. | 0 - 100+ Gauss (0 - 10+ mT) |

| Line Width | Dynamic processes such as molecular tumbling and chemical exchange. | Varies from mG to tens of G |

| Signal Intensity | Concentration of the paramagnetic species. | Proportional to the number of unpaired spins |

This table presents generalized data for illustrative purposes.

EPR can also be used for real-time reaction monitoring. By tracking the rise and decay of EPR signals corresponding to specific radical intermediates, the kinetics of different reaction steps can be determined. This provides a detailed picture of the reaction profile, helping to optimize conditions and validate proposed mechanistic pathways. farmaceut.org

X-ray Absorption Spectroscopy (XAS: XANES, EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of matter. uu.nlnih.gov The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl

For a compound like this compound, XAS at the Fluorine K-edge can provide unique information that is difficult to obtain with other methods.

The XANES region, which encompasses the energies near the absorption edge, is particularly sensitive to the electronic structure and oxidation state of the absorbing atom. uu.nl By tuning the X-ray energy to the Fluorine K-edge (around 680-700 eV), one can selectively probe the environment of the fluorine atoms in the this compound molecule. rsc.orgkobv.de

The position and shape of the F K-edge XANES spectrum are influenced by the nature of the C-F bond. The absorption features correspond to the excitation of a fluorine 1s core electron to unoccupied molecular orbitals. ethz.ch Therefore, the XANES spectrum provides a direct probe of the partial density of unoccupied states of the molecule, localized on the fluorine atoms. This can be used to study changes in the electronic structure during a chemical reaction, for example, by identifying changes in bond polarity or the formation of new chemical species. rsc.orgrsc.org

Recent studies have demonstrated the ability of F K-edge XANES to distinguish between inorganic and organic fluorine compounds and even between different types of organofluorine species based on characteristic spectral features. rsc.orgkobv.dersc.org

The following table illustrates hypothetical F K-edge XANES peak positions for different fluorine environments, demonstrating the sensitivity of the technique.

| Compound Type | Fluorine Environment | Hypothetical F K-edge Peak Position (eV) |

| Ionic Fluoride (e.g., NaF) | F⁻ | ~688, ~692 |

| Covalent Aromatic Fluorine (e.g., Fluorobenzene) | C-F (sp²) | ~691 (broad) |

| Covalent Aliphatic Fluorine (e.g., PTFE) | C-F (sp³) | ~691.5 |

| This compound | Aromatic C-F | Expected in the ~691 eV region, with fine structure related to the specific molecular orbitals. |

This table is illustrative and based on general findings in the literature. Specific values for this compound would require experimental measurement. rsc.orgkobv.de

The EXAFS region, extending several hundred eV above the absorption edge, contains information about the local atomic structure around the absorbing atom. uu.nl The oscillations in the EXAFS spectrum are caused by the scattering of the outgoing photoelectron from neighboring atoms. Analysis of these oscillations can yield precise information about the identity, number, and distance of the nearest-neighbor atoms.

For this compound, F K-edge EXAFS could, in principle, be used to determine the C-F bond length with high precision. However, due to the low atomic number of carbon, the backscattering amplitude is weak, making F K-edge EXAFS challenging for determining C-F distances in organic molecules. The technique is more commonly applied to study metal-ligand bond lengths in coordination complexes. nih.gov

In the context of reaction monitoring, XAS can be employed in a time-resolved manner to follow changes in the local electronic and geometric structure of the fluorine atoms as a reaction proceeds. This would be particularly valuable for studying reactions at the fluorine sites or transformations that significantly alter the electronic character of the fluorinated benzene (B151609) ring in this compound.

Computational and Theoretical Studies of Fluorinated 2h Chromenes

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5,8-Difluoro-2H-chromene, DFT would be applied to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Calculations could predict key parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Other properties like molecular electrostatic potential (MEP), which identifies electrophilic and nucleophilic sites, can also be mapped. nih.gov

Illustrative Data Table for DFT-Calculated Properties Note: The following data is hypothetical and serves to illustrate how results from a DFT study on this compound would be presented.

| Parameter | Hypothetical Calculated Value | Unit |

|---|---|---|

| Total Energy | -850.123 | Hartrees |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.56 | eV |

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reaction mechanisms. By analyzing the interactions of frontier molecular orbitals (HOMO and LUMO) between reactants, theoretical chemists can predict the feasibility and stereochemical outcomes of chemical reactions. For this compound, MO analysis could be employed to elucidate the mechanisms of cycloaddition, electrophilic substitution, or nucleophilic addition reactions involving the chromene ring system. This approach helps rationalize why certain reaction pathways are favored over others by examining the orbital symmetry and energy compatibility between reacting species.

Molecular Modeling and Docking Studies

While specific docking studies for this compound are not documented, this technique is crucial for drug discovery. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Such studies would involve computationally placing this compound into the binding site of a biologically relevant receptor to estimate its binding affinity and interaction patterns. The results, often expressed as a docking score, help prioritize compounds for further experimental testing. For chromene derivatives, which have been investigated for anticancer and other therapeutic properties, docking studies can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with target enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov A QSAR study involving this compound would require a dataset of structurally similar fluorinated chromenes with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition). nih.gov Various molecular descriptors, such as topological, electronic, and hydrophobic parameters, would be calculated for each compound. Statistical methods are then used to build a mathematical model that predicts the activity of new, untested compounds. nih.govnih.gov Such models are valuable for guiding the synthesis of more potent analogues.

In Silico Prediction of Biological Activity and Physicochemical Properties

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds, as well as their general physicochemical characteristics. nih.gov For this compound, various open-source and commercial software could predict properties like water solubility (LogS), octanol-water partition coefficient (LogP), boiling point, and potential for binding to various biological targets. nih.gov These predictive models use large databases of known chemicals to estimate the properties of novel structures, providing a rapid and cost-effective way to assess a compound's drug-likeness and potential liabilities early in the discovery process. nih.gov

Illustrative Data Table for Predicted Physicochemical Properties Note: The following data is hypothetical and serves as an example of properties that could be predicted for this compound using in silico methods.

| Property | Hypothetical Predicted Value |

|---|---|

| LogP (Octanol-Water Partition Coefficient) | 3.2 |

| LogS (Aqueous Solubility) | -3.5 |

| Molecular Weight | 184.15 g/mol |

| Polar Surface Area | 9.23 Ų |

| Number of Hydrogen Bond Donors | 0 |

Theoretical Investigations of Fluorine Effects on Molecular Properties and Reactivity

The substitution of hydrogen with fluorine atoms can profoundly alter a molecule's properties, a subject of significant theoretical interest. nih.govresearchgate.net For this compound, theoretical studies would focus on quantifying the impact of the two fluorine atoms on the molecule's:

Electronic Properties: Fluorine is highly electronegative and can significantly alter the electron distribution in the benzene (B151609) ring, affecting its reactivity in electrophilic aromatic substitution reactions. mdpi.com

Conformational Preferences: The size and electronegativity of fluorine can influence the preferred conformation of the dihydropyran ring.

Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can impact its membrane permeability and metabolic stability.

Metabolic Stability: The C-F bond is very strong, and replacing a C-H bond with C-F at a potential site of metabolism (e.g., by Cytochrome P450 enzymes) can block metabolic pathways, increasing the compound's biological half-life.

Binding Interactions: Fluorine can participate in non-covalent interactions such as hydrogen bonds (as an acceptor) and multipolar interactions, potentially enhancing binding affinity to protein targets. nih.gov

DFT and other high-level computational methods are used to model these effects by comparing the calculated properties of this compound with its non-fluorinated parent compound, 2H-chromene. nih.gov

Structure Activity Relationship Sar Studies of Fluorinated Chromene Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for fluorinated chromenes employs a combination of experimental and computational techniques to build a comprehensive understanding of their interactions with biological targets.

Experimental SAR studies involve the synthesis of a series of structurally related fluorinated chromene analogues and the subsequent evaluation of their biological activities through in vitro and in vivo assays. ekb.eg A key approach is the systematic modification of the chromene core at various positions. This allows researchers to probe the importance of different regions of the molecule for its biological effects.

One common experimental method involves creating libraries of compounds with variations in the number and location of fluorine substituents. For instance, comparing the activity of mono-, di-, and tri-fluorinated analogues helps to determine the optimal degree of fluorination. Furthermore, synthesizing positional isomers, such as comparing 5,8-difluoro with 6,8-difluoro derivatives, provides insights into the spatial requirements of the target binding site. matilda.science

The biological activity of these synthesized compounds is then assessed using a variety of assays. For example, in the context of anticancer research, the cytotoxic activity of novel fluoroindole-tethered chromene derivatives has been evaluated against cancer cell lines like A549, PC-3, and MCF-7. nih.gov Similarly, the inhibitory activity of new chromeno[2,3-d]pyrimidines containing fluorine atoms has been tested against human cancer cell lines such as HepG2, MCF7, A549, and KB. researchgate.net These experimental results provide the foundational data for building SAR models.

Computational methods play a vital and increasingly important role in elucidating the SAR of fluorinated chromene derivatives. researchgate.net These in silico techniques can predict the biological activity of novel compounds, rationalize experimental findings, and guide the design of more potent and selective molecules.

Molecular docking is a widely used computational tool that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net By simulating the interaction between a fluorinated chromene derivative and its biological target, such as an enzyme or receptor, researchers can gain insights into the key binding interactions. For example, molecular docking studies have been used to understand the binding affinity of fluoroindole-tethered chromene derivatives to the tubulin protein. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex.

Another important computational approach is the use of quantitative structure-activity relationship (QSAR) models. 2D-QSAR analysis, for instance, correlates the structural properties of a series of compounds with their biological activities to develop predictive models. excli.de Frontier molecular orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is another computational method used to understand chemical reactivity and electron-donating or -accepting abilities of molecules. acs.org

Impact of Fluorination on Biological Activity and Selectivity

The introduction of fluorine atoms into the chromene scaffold can have a profound impact on the molecule's physicochemical properties and, consequently, its biological activity and selectivity. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter a molecule's lipophilicity, metabolic stability, and binding interactions. nih.gov

The position of fluorine substituents on the chromene ring is a critical determinant of biological activity. Even subtle changes in the location of fluorine atoms can lead to significant differences in potency and selectivity. For instance, in the development of P2Y6 receptor antagonists, a 6,8-difluoro analogue of a 2H-chromene derivative was found to have an IC50 of 2.99 µM. matilda.science In contrast, other halogen substitutions at the 5, 7, or 8 positions resulted in reduced affinity. matilda.science This highlights the sensitivity of the biological target to the specific placement of the fluorine atoms.

The differential effects of positional isomers can be attributed to several factors. The fluorine atoms can influence the electron distribution within the molecule, affecting its ability to interact with the target. Additionally, the specific location of the fluorine atoms can dictate how the molecule fits into the binding pocket of the target protein, with some positions leading to more favorable interactions than others.

Fluorine is a strong electron-withdrawing group, and this property significantly influences the electronic character of the chromene ring. rsc.org The electron-withdrawing nature of fluorine can enhance the acidity of nearby protons, alter the molecule's dipole moment, and affect its ability to participate in hydrogen bonding. nih.gov These electronic perturbations can have a substantial impact on biological activity.

For example, the introduction of electron-withdrawing fluorine substituents has been shown to be beneficial for the reversal activity of certain P-glycoprotein (P-gp) inhibitors. nih.gov The strong electron-drawing ability of fluorine can enhance the interaction of the molecule with its target, leading to increased potency. nih.gov The inductive electron-withdrawing effect of fluorine can also deactivate certain positions on an aromatic ring, potentially slowing down metabolic oxidation and increasing the drug's half-life. nih.gov

Correlations between Structural Modifications and Pharmacological Profiles

SAR studies aim to establish clear correlations between specific structural modifications of fluorinated chromene derivatives and their resulting pharmacological profiles. nih.gov By systematically altering the structure and observing the effects on activity, researchers can develop a predictive understanding of how to design molecules with desired properties.

For instance, in a series of chromene-azo sulfonamide hybrids, it was found that halogenated aryl functional groups displayed superior cytotoxic activity compared to their unsubstituted counterparts. nih.gov This suggests that the presence of a halogen, such as fluorine, on the aryl ring is a key determinant of anticancer activity in this class of compounds.

The following table summarizes the impact of different structural modifications on the biological activity of various fluorinated chromene derivatives, based on findings from several studies.

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

| Fluoroindole-tethered chromenes | Introduction of fluoroindole moiety | Promising cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines. | nih.gov |

| Chromeno[2,3-d]pyrimidines | Incorporation of fluorine atoms | Significant inhibitory activity against the A549 cell line. | researchgate.net |

| 2H-chromene derivatives | 6,8-difluoro substitution | Antagonistic activity at the P2Y6 receptor with an IC50 of 2.99 µM. | matilda.science |

| Chromene-azo sulfonamides | Halogenated aryl groups | Superior cytotoxic activity compared to unsubstituted analogues. | nih.gov |

An extensive search of scientific literature and databases has revealed a significant lack of specific information regarding the chemical compound 5,8-Difluoro-2H-chromene and its applications in materials science. While the broader class of chromenes and fluorinated compounds shows considerable utility in various fields, dedicated research on the photophysical properties, fluorescent labeling potential, and polymer chemistry applications of this particular difluoro-substituted derivative appears to be exceptionally limited or not publicly available.

The initial research strategy aimed to gather specific data points to construct a detailed article as per the requested outline. However, multiple targeted searches, including "this compound photophysical properties," "this compound fluorescent labeling," "this compound imaging technologies," and "this compound polymer chemistry," did not yield any relevant scientific papers, experimental data, or detailed discussions pertaining to this specific molecule.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for "Emerging Applications of this compound in Materials Science Research" due to the absence of foundational research on this compound.

To address the user's request, it would be necessary for primary research to be conducted on this compound to elucidate its fundamental properties and potential applications. Without such foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections of the proposed article outline cannot be completed:

Emerging Applications of 5,8 Difluoro 2h Chromene in Materials Science Research6.1. Exploration of Photophysical Properties6.2. Potential in Fluorescent Labeling and Imaging Technologies6.3. Applications in Polymer Chemistry

Additionally, no compound names can be listed in a table as no related compounds were discussed in the context of 5,8-Difluoro-2H-chromene's applications.

Future Perspectives and Research Trajectories for 5,8 Difluoro 2h Chromene

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry towards greener and more efficient processes is paramount. nih.gov Traditional methods for chromene synthesis often involve hazardous reagents and generate significant waste, prompting the development of eco-friendly alternatives. nih.gov Future research will likely focus on refining and expanding these sustainable approaches for the synthesis of 5,8-Difluoro-2H-chromene and its derivatives.

A significant improvement in the synthesis of this compound has already been achieved by utilizing silicone oil as a reaction solvent. figshare.com This novel method circumvents the need for tedious workups and reduces the large quantities of waste associated with conventional techniques. figshare.com Building on this, the field is moving towards a variety of innovative strategies that prioritize sustainability, efficiency, and atom economy. researchgate.net These include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of environmentally benign solvents. nih.govnih.govresearchgate.net Furthermore, metal-free catalytic systems and solid-phase synthesis techniques offer pathways to create complex chromene derivatives with high purity and simplified purification processes. clockss.orgresearchgate.net

| Synthetic Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Silicone Oil Solvent | Eliminates tedious workup and reduces waste. figshare.com | Improved efficiency and environmental profile for the specific target compound. figshare.com |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. nih.govnih.gov | High-throughput synthesis for library generation and rapid optimization. nih.gov |

| Metal-Free Catalysis | Avoids toxic and expensive transition metal catalysts. researchgate.net | Reduced cost and environmental impact; cleaner reaction profiles. researchgate.net |

| Solid-Phase Synthesis | Simplifies purification through resin-bound intermediates. clockss.org | Facilitates the creation of diverse derivative libraries for screening. clockss.org |

| Green Solvents (e.g., Propylene Carbonate) | Use of reusable, non-toxic, and biodegradable solvents. nih.govresearchgate.net | Aligns synthesis with the principles of green chemistry, reducing ecological impact. nih.govresearchgate.net |

Advanced Mechanistic Characterization

A deep understanding of reaction mechanisms is critical for optimizing synthetic protocols, controlling stereoselectivity, and predicting reaction outcomes. For fluorinated chromenes, future research must involve advanced mechanistic studies to elucidate the pathways of their formation and subsequent reactions. While a plausible mechanism has been proposed for the synthesis of 2,2-difluoro-2H-chromenes, detailed investigations into the specific reactions involving the 5,8-difluoro substitution pattern are needed. fao.org Techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis will be instrumental in mapping the intricate steps of these transformations. researchgate.net This knowledge will empower chemists to rationally design more efficient and selective syntheses, potentially uncovering new reactivity patterns that can be exploited for further functionalization of the this compound core.

Deepening Structure-Activity Relationship Understanding for Targeted Applications

To translate the potential of the this compound scaffold into tangible applications, a thorough understanding of its Structure-Activity Relationships (SAR) is essential. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. nih.gov This process is crucial for identifying the key structural features necessary for potency and selectivity.

For instance, extensive SAR studies on spirocyclic chromanes identified essential features for antimalarial activity, noting that modifications at the C-4 position significantly impacted potency. nih.gov A similar systematic approach applied to this compound would be highly valuable. By generating a library of derivatives with varied substituents at different positions on the chromene ring, researchers can probe the molecule's interaction with biological targets. This will help to identify the "pharmacophore," or the essential arrangement of atoms responsible for its biological effect, and guide the optimization of lead compounds for specific therapeutic purposes, such as anticancer or antimicrobial agents. clockss.org

Exploration of New Therapeutic Avenues

The chromene nucleus is a "privileged scaffold" in drug discovery, appearing in numerous compounds with a broad spectrum of biological activities. clockss.orgsemanticscholar.org This versatility suggests that this compound and its derivatives are prime candidates for exploration across various therapeutic areas. The presence of two fluorine atoms can enhance properties like metabolic stability and binding affinity, potentially leading to superior drug candidates. mdpi.com

Future research should focus on screening this compound and its analogues against a wide range of biological targets. The established pharmacological profile of the general chromene class provides a roadmap for this exploration, with promising avenues including oncology, infectious diseases, and inflammatory conditions. clockss.orgsemanticscholar.org

| Potential Therapeutic Area | Rationale Based on Chromene Scaffold Activity |

|---|---|

| Anticancer | Chromene derivatives have demonstrated significant antitumor and anticancer activities. clockss.orgsemanticscholar.org |

| Antiviral / Anti-HIV | The chromene substructure is present in various molecules with antiviral and anti-HIV properties. clockss.orgsemanticscholar.org |

| Antimalarial | Related chromane (B1220400) structures have shown promising activity against chloroquine-resistant strains of Plasmodium. nih.gov |

| Antimicrobial / Antifungal | The chromene nucleus is a common feature in compounds with antibacterial and fungicidal effects. clockss.orgsemanticscholar.org |

| Anti-inflammatory | Many chromene derivatives exhibit potent anti-inflammatory activity. clockss.orgsemanticscholar.org |

| Anticoagulant | The benzopyran (chromene) moiety is associated with anticoagulant properties. semanticscholar.org |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating drug discovery. nih.gov Rational drug design, which leverages an understanding of a biological target's structure, allows for the creation of molecules with a higher probability of success, saving time and resources compared to traditional high-throughput screening.

A compelling example of this approach is the rational design of 2H-chromene-based antiphytovirals. nih.gov In that work, researchers used molecular hybridization strategies and constructed three-dimensional quantitative structure-activity relationship (3D-QASR) models to guide the optimization of compounds. nih.gov This computational work led to the identification of a specific derivative that could form a stable hydrogen bond with a key amino acid (Ser125) in the potato virus Y (PVY) coat protein, thereby inhibiting viral assembly. nih.gov

This integrated strategy provides a clear blueprint for future research on this compound. By combining computational tools like molecular docking and molecular dynamics simulations with targeted experimental synthesis and biological evaluation, researchers can rationally design novel derivatives of this compound tailored for specific biological targets. This approach will be instrumental in efficiently navigating the vast chemical space to discover and optimize new therapeutic agents based on this promising fluorinated scaffold.

常见问题

Basic: What are the established synthetic routes for 5,8-Difluoro-2H-chromene, and what solvents or catalysts are typically employed?

The synthesis of this compound often involves cyclization or rearrangement reactions. A notable method uses silicone oil as a solvent under controlled thermal conditions, which facilitates efficient intramolecular cyclization while minimizing side reactions . Another pathway involves Claisen thermal rearrangement of precursor compounds (e.g., 4-methoxyphenylethoxylate derivatives) in high-boiling solvents like N,N-diethyl aniline at 180–200°C, followed by debenzylation and functionalization steps . Basic protocols emphasize solvent selection (e.g., dichloromethane for acid-mediated reactions) and stoichiometric control to optimize yields.

Basic: What analytical techniques are recommended for characterizing this compound and verifying its purity?

Standard characterization includes NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm fluorine substitution patterns and chromene backbone integrity. High-performance liquid chromatography (HPLC) with UV detection is critical for purity assessment, especially when isolating intermediates (e.g., nitro- or hydroxyl-substituted derivatives) . Mass spectrometry (MS) and elemental analysis are essential for molecular weight confirmation. For fluorinated analogs, X-ray crystallography may resolve structural ambiguities .

Advanced: How can solvent-free or green chemistry approaches improve the synthesis of this compound derivatives?

Advanced methodologies leverage metal-organic frameworks (MOFs) like MOF-5 as heterogeneous catalysts under solvent-free conditions, enhancing reaction efficiency and reducing waste. For example, MOF-5 catalyzes the synthesis of amino-chromene derivatives with high regioselectivity . Additionally, microwave-assisted synthesis can accelerate reaction kinetics and improve yields of fluorinated chromenes, particularly when using fluorine-rich precursors . These approaches align with sustainable chemistry principles by minimizing solvent use and energy consumption.

Advanced: How do computational methods like DFT or TD-DFT aid in understanding the photophysical properties of this compound?

Density functional theory (DFT) simulations elucidate electronic structures, revealing how fluorine substitution affects electron distribution and aromaticity in the chromene core. Time-dependent DFT (TD-DFT) models predict excited-state behaviors, such as intramolecular proton transfer (ESIPT) in hydroxylated derivatives, which influence fluorescence properties . These computational tools guide the design of chromene-based fluorophores for optical applications by correlating substituent effects (e.g., -F, -OCH₃) with emission spectra.

Data Contradiction: How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in substituent positioning or assay conditions . For instance, fluorination at the 5- and 8-positions may enhance membrane permeability but reduce solubility, leading to conflicting cytotoxicity results . Researchers should standardize testing protocols (e.g., cell lines, incubation times) and perform structure-activity relationship (SAR) studies to isolate substituent-specific effects. Comparative studies using isosteric analogs (e.g., replacing -F with -Cl) can further clarify mechanistic contributions .

Advanced: What strategies optimize the regioselectivity of electrophilic substitution reactions in this compound?

Regioselectivity challenges in electrophilic reactions (e.g., nitration, sulfonation) are addressed through directing group engineering or Lewis acid catalysis . For example, introducing electron-withdrawing groups (e.g., -NO₂) at the 6-position directs electrophiles to the 7-position via resonance stabilization . Boron trifluoride (BF₃) as a catalyst can polarize the chromene ring, favoring substitution at meta-positions relative to fluorine atoms. Computational modeling (DFT) aids in predicting reactive sites by mapping electrostatic potential surfaces .

Basic: What safety and handling precautions are critical when working with this compound?

Due to its fluorinated structure, handle the compound in a fume hood to avoid inhalation of volatile byproducts. Use chemically resistant gloves (e.g., nitrile) and eye protection. Fluorinated chromenes may decompose under strong acids/bases, releasing HF; neutralization traps (e.g., calcium carbonate) are recommended. Storage in amber vials under inert gas (N₂ or Ar) prevents photodegradation .

Advanced: How does fluorination impact the stability and reactivity of this compound in catalytic applications?

The electron-withdrawing nature of fluorine atoms increases the chromene’s oxidative stability but reduces its nucleophilicity, complicating coupling reactions (e.g., Suzuki-Miyaura). Strategies include using palladium catalysts with bulky ligands (e.g., XPhos) to enhance steric accessibility or introducing activating groups (e.g., -Bpin) at reactive positions . Fluorine’s inductive effects also stabilize transition states in Diels-Alder reactions, improving dienophile activity .

Data Contradiction: Why do spectral properties (e.g., fluorescence) of this compound vary across studies?

Variations in fluorescence intensity or Stokes shifts often stem from solvent polarity or aggregation effects . For example, polar solvents (e.g., methanol) may quench excited states via hydrogen bonding, whereas nonpolar solvents enhance emission . Researchers should report solvent parameters (e.g., dielectric constant) and concentration-dependent studies to standardize comparisons. Time-resolved fluorescence spectroscopy can differentiate intrinsic vs. environmental effects .

Advanced: What role does this compound play in developing bioactive hybrid molecules?

Its fluorinated scaffold is incorporated into multifunctional hybrids (e.g., chalcone-chromene or triazole-chromene conjugates) to enhance pharmacokinetic properties. For example, coupling with morpholine or triazole moieties improves water solubility and target affinity, as seen in antimalarial or anticancer lead compounds . In silico docking studies prioritize hybrid designs by predicting binding interactions with biological targets (e.g., kinase enzymes) .

Retrosynthesis Analysis